molecular formula C18H14FN3S B5406825 2-ethyl-3-(4-fluorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine

2-ethyl-3-(4-fluorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5406825
M. Wt: 323.4 g/mol
InChI Key: ASQIQBYPOHTCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-3-(4-fluorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives and has shown promising results in preclinical studies as a potent inhibitor of various biological targets.

Mechanism of Action

The mechanism of action of 2-ethyl-3-(4-fluorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of various biological targets, including kinases, enzymes, and receptors. In cancer cells, this compound targets the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival. By inhibiting this pathway, the compound induces apoptosis and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. Moreover, it has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-ethyl-3-(4-fluorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potent inhibitory activity against various biological targets. Moreover, it has also shown good selectivity towards specific targets, making it a promising candidate for drug discovery. However, one of the major limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-ethyl-3-(4-fluorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine. One of the major areas of focus is the development of more potent and selective derivatives of this compound for use in cancer therapy and drug discovery. Moreover, the potential applications of this compound in other diseases, including inflammation and neurological disorders, also require further investigation. Additionally, the development of novel drug delivery systems and formulations for this compound can also enhance its bioavailability and efficacy.

Synthesis Methods

The synthesis of 2-ethyl-3-(4-fluorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 4-fluoroaniline with ethyl acetoacetate, followed by the condensation of the resulting product with 3-thiophene carboxaldehyde. The final product is obtained by cyclization of the intermediate product using hydrazine hydrate and acetic acid.

Scientific Research Applications

2-ethyl-3-(4-fluorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine has shown potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways, including the PI3K/Akt/mTOR pathway. Moreover, it has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.

Properties

IUPAC Name

2-ethyl-3-(4-fluorophenyl)-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3S/c1-2-15-17(12-3-5-14(19)6-4-12)18-20-9-7-16(22(18)21-15)13-8-10-23-11-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQIQBYPOHTCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.